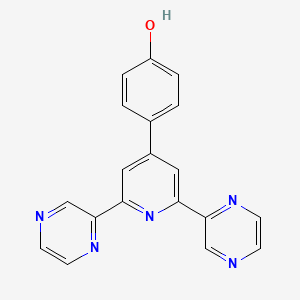

4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol

Description

Contextualization of Nitrogen-Rich Heterocyclic Architectures in Contemporary Chemical Research

Nitrogen-rich heterocyclic compounds are foundational to contemporary chemical and biological sciences. nih.govresearchgate.net These cyclic organic structures, which incorporate nitrogen atoms within their rings, are ubiquitous in nature and synthetic chemistry. They form the core of essential biological molecules like the base pairs of DNA and RNA (purines and pyrimidines) and are integral to the structure of proteins, vitamins, and hormones. nih.govresearchgate.net

In modern research, the significance of these architectures is immense. An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that 59% of small-molecule pharmaceuticals contain nitrogen heterocycles. msesupplies.com Their prevalence stems from the unique properties imparted by the nitrogen atom, including its ability to form hydrogen bonds, which is crucial for binding to biological targets like enzymes and receptors. nih.gov Beyond medicine, nitrogen heterocycles are pivotal in agrochemicals, with over 70% of crop protection agents featuring these structures. msesupplies.com They also serve as precursors for advanced polymers, dyes, corrosion inhibitors, and as ligands in catalysis, highlighting their versatility and fundamental importance across the chemical industry. msesupplies.com The development of novel synthetic methods, such as metalloradical activation for nitrene transfer, continues to expand the toolkit for creating complex nitrogen-rich molecules. acs.org

Significance of Pyridine-Pyrazine Hybrid Ligand Scaffolds in Coordination Chemistry and Materials Science

Within the vast family of nitrogen heterocycles, hybrid scaffolds that combine different rings, such as pyridine (B92270) and pyrazine (B50134), are of particular importance in coordination chemistry and materials science. These molecules act as ligands, binding to metal ions to form coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). researchgate.netmdpi.com

The pyridine unit is a well-established ligand in coordination chemistry, capable of binding to a wide array of transition metals to form stable complexes with diverse geometries. wikipedia.org The pyrazine ring, with its two nitrogen atoms, can act as a bridge between metal centers, facilitating the construction of extended one-, two-, or three-dimensional structures. mdpi.comnih.gov

The combination of these two motifs in a single ligand scaffold, such as the 2,6-di(pyrazin-2-yl)pyridine (B6309382) core, creates a powerful tridentate chelating agent. This structure offers strong and well-defined coordination to a metal center. The pyrazine rings, being electron-deficient, influence the electronic properties of the resulting metal complexes, which is crucial for applications in optoelectronics and catalysis. researchgate.net These hybrid ligands are versatile building blocks, enabling chemists to fine-tune the structural, electronic, and photophysical properties of advanced materials. mdpi.comresearchgate.net

Rationale for Academic Investigation of 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol as a Multifunctional Chemical Entity

The specific academic interest in this compound stems from the strategic combination of three key chemical features within one molecule, rendering it a multifunctional entity.

The Tridentate 2,6-Di(pyrazin-2-yl)pyridine Core: This central framework provides a robust and predictable coordination site for metal ions, similar to the well-studied 2,2':6',2''-terpyridine ligands. mdpi.comredalyc.org This allows for the systematic design of metal complexes and coordination polymers.

Electron-Deficient Pyrazine Rings: Compared to the pyridine rings in terpyridine, the pyrazine rings in this molecule are strongly electron-withdrawing. researchgate.net This characteristic significantly impacts the electronic structure and photophysical properties of both the free ligand and its metal complexes, making it a target for applications in optoelectronics and as a component in fluorescent materials. researchgate.net

The 4-Hydroxyphenyl (Phenol) Group: The phenol (B47542) substituent at the 4-position of the central pyridine ring introduces an additional functional site. The hydroxyl group can participate in hydrogen bonding to direct the formation of supramolecular architectures. It also serves as a synthetic handle for further chemical modification, such as esterification, allowing the ligand to be anchored to surfaces or incorporated into larger molecular systems. mdpi.com

This unique combination of a strong metal-binding site, tunable electronic properties, and a versatile functional group makes this compound a compelling target for creating novel functional materials.

Overview of Principal Academic Research Avenues for this compound

Research involving this compound and its derivatives primarily explores their potential in coordination chemistry and materials science. Key research avenues include:

Design of Luminescent Materials: The inherent fluorescence properties of the di(pyrazin-2-yl)pyridine core are a major focus. Research investigates how these properties change upon coordination to different metal ions and how the ligand can be used as an emissive layer in organic light-emitting diodes (OLEDs). researchgate.net

Development of Coordination Polymers and MOFs: The ability of the ligand to form extended networks with metal ions is being explored to create new coordination polymers. Studies have shown that related ligands can form 3D structures with catalytic properties, for instance, in the photodegradation of organic dyes or the electrocatalytic reduction of hydrogen peroxide. researchgate.net

Synthesis of Novel Metal Complexes: The fundamental coordination chemistry of the ligand with various transition metals is under investigation. This includes characterizing the structure, stability, and electrochemical properties of the resulting complexes, which can have applications in areas such as catalysis and chemical sensing. researchgate.net

Functional Materials through Derivatization: The phenol group allows for the synthesis of more complex derivatives. For example, it can be reacted to link the core structure to other molecules or materials, creating multifunctional systems for targeted applications. mdpi.com

Compound Data

Below are key computed properties for the subject compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H13N5O | nih.gov |

| Molecular Weight | 327.3 g/mol | nih.gov |

| IUPAC Name | 4-[2,6-di(pyrazin-2-yl)pyridin-4-yl]phenol | nih.gov |

| CAS Number | 1319248-18-4 | nih.govbldpharm.com |

| Monoisotopic Mass | 327.11201006 Da | nih.gov |

Referenced Compounds

Structure

3D Structure

Properties

IUPAC Name |

4-[2,6-di(pyrazin-2-yl)pyridin-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O/c25-15-3-1-13(2-4-15)14-9-16(18-11-20-5-7-22-18)24-17(10-14)19-12-21-6-8-23-19/h1-12,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXPIZIEDXJLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2,6 Di Pyrazin 2 Yl Pyridin 4 Yl Phenol

Strategic Design of Precursors and Retrosynthetic Analysis for the 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol Scaffold

The synthesis of this compound hinges on a well-designed retrosynthetic analysis, which deconstructs the target molecule into simpler, readily available starting materials. advancechemjournal.comlakotalakes.com Two primary strategies emerge from this analysis: a convergent approach centered on building the central pyridine (B92270) ring, and a divergent approach utilizing cross-coupling reactions on a pre-formed pyridine core.

Convergent Strategy: Pyridine Ring Synthesis

This approach disconnects the central pyridine ring itself, pointing towards a one-pot condensation reaction. The Kröhnke pyridine synthesis is a prominent method for this type of transformation. redalyc.org

Disconnection: The C-N and C-C bonds of the pyridine ring are disconnected.

Precursors: This leads to three key precursors:

Two equivalents of an α-keto-methyl pyrazine (B50134) derivative: 2-Acetylpyrazine serves as a suitable precursor, providing the two pyrazinyl-substituted carbons and their adjacent pyridine carbons.

One equivalent of an aromatic aldehyde: 4-Hydroxybenzaldehyde (B117250) provides the carbon at the 4-position of the pyridine ring and the attached phenol (B47542) group.

An ammonia (B1221849) source: Concentrated ammonium (B1175870) hydroxide (B78521) is typically used to provide the nitrogen atom for the pyridine ring. redalyc.org

This strategy constructs the entire polypyridyl framework in a single, efficient step from relatively simple building blocks.

Divergent Strategy: Cross-Coupling Approaches

This strategy starts with a functionalized central pyridine ring and attaches the peripheral pyrazinyl and phenyl groups through C-C bond-forming reactions.

Disconnection: The C-C bonds between the central pyridine ring and the two pyrazine rings, as well as the C-C bond to the phenol ring, are disconnected.

Precursors: This leads to several possible combinations of precursors:

A 2,6-dihalo-4-(hydroxyphenyl)pyridine and two equivalents of a pyrazinyl-organometallic reagent (e.g., pyrazin-2-ylboronic acid or 2-pyrazinylzinc chloride).

A 4-halo-2,6-di(pyrazin-2-yl)pyridine and a (4-hydroxyphenyl)organometallic reagent (e.g., 4-hydroxyphenylboronic acid).

A 2,4,6-trihalopyridine, which would undergo sequential, site-selective cross-coupling reactions.

This approach offers modularity, allowing for the late-stage introduction of the different aromatic substituents, which can be advantageous for creating analogues.

Optimized Reaction Conditions and Mechanistic Considerations in Key Coupling Reactions

The formation of the C-C bonds between the heterocyclic and aromatic rings is critical. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. nih.govresearchgate.net

C–C Bond Formation Strategies (e.g., Suzuki-Miyaura, Negishi Cross-Couplings)

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide or triflate. researchgate.netnih.gov In the context of synthesizing this compound, this could involve reacting a halogenated pyridine derivative with the appropriate boronic acids. mdpi.com

Key reaction components include:

Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. nih.govnih.govrsc.org

Base: An aqueous base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid.

Solvent: A mixture of an organic solvent (e.g., DME, Toluene, Dioxane) and water is typically used.

A plausible Suzuki-Miyaura route would be the double coupling of 2,6-dichloro-4-(4-methoxyphenyl)pyridine with pyrazin-2-ylboronic acid, followed by deprotection of the phenol. The methoxy (B1213986) group is often used as a protecting group for the phenol to prevent interference with the coupling reaction.

Negishi Cross-Coupling

The Negishi coupling utilizes an organozinc reagent, which is often more reactive than its boronic acid counterpart, allowing for milder reaction conditions. wikipedia.org This method is particularly effective for constructing bi- and terpyridine structures. orgsyn.org

Key features of the Negishi coupling include:

Catalyst: Palladium catalysts like Pd(PPh₃)₄ or nickel catalysts are effective. wikipedia.orgnih.gov

Organozinc Reagent: Pyridyl or pyrazinyl zinc halides can be prepared by transmetallation from the corresponding lithium reagent or by direct insertion of activated zinc into a halide. orgsyn.org

Functional Group Tolerance: The reaction exhibits excellent tolerance for a wide range of functional groups. orgsyn.org

A potential Negishi route would involve reacting a 4-substituted-2,6-dihalopyridine with two equivalents of 2-(chlorozinc)pyrazine.

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

|---|---|---|

| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organozinc |

| Reagent Stability | Generally stable, often crystalline solids | Often moisture and air-sensitive, typically prepared in situ |

| Typical Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂, other Pd(0) or Pd(II) complexes | Pd(PPh₃)₄, Ni(acac)₂, Ni(COD)₂ |

| Additives | Requires a base (e.g., Na₂CO₃, K₃PO₄) | No base required |

| Key Advantage | Operational simplicity, commercial availability and stability of reagents | High reactivity, excellent functional group tolerance |

Aromatic Functionalization Approaches

The Kröhnke synthesis represents a classic aromatic functionalization approach where the pyridine ring is formed and functionalized simultaneously. redalyc.org In a typical procedure analogous to the synthesis of similar terpyridines, 4-hydroxybenzaldehyde and 2-acetylpyrazine would be condensed in the presence of a base (like NaOH) and an ammonia source (like ammonium hydroxide) in a solvent such as ethanol (B145695), often with heating. redalyc.orgmdpi.com This multicomponent reaction assembles the final scaffold in a single pot.

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules is of growing importance. unibo.it For the target compound, several strategies can be employed to enhance sustainability.

Atom Economy: One-pot multicomponent reactions, such as the Kröhnke synthesis, are highly atom-economical as they incorporate most of the atoms from the reactants into the final product, generating less waste. acs.org

Solvent Choice: Utilizing greener solvents like ethanol or water, where possible, is preferable to chlorinated or aprotic polar solvents. youtube.com The Kröhnke synthesis is often performed in ethanol. redalyc.org

Energy Efficiency: Microwave-assisted organic synthesis can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. acs.org Both cross-coupling reactions and condensation strategies can be adapted for microwave heating.

Catalysis: Using highly efficient catalysts at low loadings minimizes metal waste. Research into recyclable or heterogeneous catalysts for Suzuki and Negishi couplings is an active area that could be applied.

Comparative Analysis of Divergent Synthetic Routes for Scalability and Efficiency in Academic Laboratories

When considering the synthesis of this compound in an academic setting, the choice of route involves trade-offs between efficiency, flexibility, and scalability. acs.org

Kröhnke Condensation (Convergent)

Efficiency: This route is highly efficient in terms of step-count, often involving a one-pot procedure. However, yields can be moderate and purification from the complex reaction mixture can be challenging. redalyc.org

Scalability: The starting materials (4-hydroxybenzaldehyde, 2-acetylpyrazine, ammonia) are commercially available and relatively inexpensive, making this route potentially scalable. However, controlling the reaction and managing the workup for large batches can be problematic.

Cross-Coupling Strategies (Divergent)

Efficiency: While requiring more synthetic steps (e.g., synthesis of the dihalopyridine precursor), each step is often high-yielding and predictable. Purification via standard chromatography is generally more straightforward than for one-pot reactions.

Flexibility: The key advantage of this approach is its modularity. It allows for the easy creation of a library of analogues by simply changing the boronic acid or organozinc coupling partner in the final steps.

| Parameter | Kröhnke Condensation Route | Cross-Coupling Route |

|---|---|---|

| Number of Steps | Low (often one pot) | High (multi-step) |

| Overall Yield | Variable, often moderate | Can be high, but cumulative over several steps |

| Starting Materials | Inexpensive, commercially available | More complex, may require synthesis of precursors (e.g., boronic acids) |

| Reagents | Basic reagents and solvents | Expensive catalysts (Pd), potentially sensitive organometallics |

| Purification | Can be challenging | Generally straightforward (e.g., chromatography) |

| Suitability for Analogues | Poor | Excellent |

For academic laboratories focused on producing the target compound for further study, the Kröhnke synthesis often represents the most direct and efficient path. However, for projects requiring the synthesis of various related structures for structure-activity relationship studies, the flexibility of a divergent cross-coupling strategy would be superior.

Coordination Chemistry of 4 2,6 Di Pyrazin 2 Yl Pyridin 4 Yl Phenol As a Polydentate Ligand

Ligand Design Principles and Identification of Potential Coordination Sites within 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol

The design of this compound as a polydentate ligand is rooted in the well-established coordination chemistry of terpyridine-like molecules. The central 2,6-di(pyrazin-2-yl)pyridine (B6309382) (dppy) core provides a tridentate N,N,N-coordination pocket, which is a key feature for forming stable complexes with a variety of metal ions. The nitrogen atoms of the central pyridine (B92270) and the two pyrazinyl rings create a pincer-like arrangement that can chelate to a metal center.

The potential coordination sites within the this compound molecule are primarily the nitrogen atoms of the heterocyclic rings. The central pyridine nitrogen and the two nitrogen atoms of the pyrazinyl rings closest to the pyridine form a classic tridentate coordination site. Additionally, the more distant nitrogen atoms on the pyrazinyl rings can act as bridging sites to form multinuclear complexes. The phenolic hydroxyl group introduces another layer of functionality. The oxygen atom of the phenol (B47542) can coordinate to a metal ion, especially after deprotonation, thereby expanding the coordination possibilities and potentially influencing the electronic properties of the resulting complexes. The presence of both nitrogen and oxygen donor atoms classifies this ligand as a versatile N,O-donor ligand.

Complexation Studies with Transition Metal Ions

The rich coordination chemistry of this compound with transition metal ions has been an area of active investigation, leading to the synthesis of a diverse range of metal complexes with interesting structural and electronic properties.

Synthesis and Isolation of Mononuclear and Multinuclear Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to favor the formation of either mononuclear or multinuclear species.

For mononuclear complexes, a 1:1 or 1:2 metal-to-ligand ratio is commonly employed. For instance, reaction with a metal halide or perchlorate (B79767) can yield complexes of the type [M(L)Cln] or M(L)2n, where L represents the this compound ligand.

Multinuclear complexes can be synthesized by utilizing the bridging capability of the pyrazinyl groups or the phenolate (B1203915) oxygen. By carefully selecting the metal-to-ligand ratio and the reaction conditions, it is possible to direct the self-assembly of discrete dinuclear or trinuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. For example, using a metal salt with a coordinating anion can facilitate the formation of bridged structures.

Investigation of Coordination Modes and Stereochemical Preferences

The this compound ligand can adopt various coordination modes depending on the metal ion and the surrounding chemical environment. The most common mode is the tridentate N,N,N-coordination through the central pyridine and the two adjacent pyrazine (B50134) nitrogen atoms, which is analogous to the coordination of terpyridine.

In addition to the primary tridentate coordination, the phenolic oxygen can also participate in coordination, leading to a tetradentate N,N,N,O-coordination mode, particularly if the reaction is carried out in the presence of a base to deprotonate the hydroxyl group. The pyrazinyl nitrogen atoms that are not involved in the initial chelation can act as bridging linkers between metal centers, giving rise to multinuclear architectures.

The stereochemistry of the resulting metal complexes is largely dictated by the coordination number and the electronic configuration of the metal ion. For example, with octahedral metal ions, two ligands can coordinate to form a pseudo-octahedral [M(L)2]n+ complex, which can exist as different stereoisomers. The preferred stereochemistry is often influenced by steric interactions between the ligands and by crystal packing forces.

Ligand Field Effects and Electronic Structure of Metal Complexes

The coordination of this compound to a transition metal ion significantly influences the electronic structure of the metal center. The nitrogen donor atoms of the ligand create a ligand field that splits the d-orbitals of the metal ion. The strength of this ligand field is comparable to that of other polypyridyl ligands and can be modulated by the substituents on the ligand.

The electronic properties of the metal complexes can be probed using various spectroscopic techniques, such as UV-visible absorption and emission spectroscopy, as well as electrochemical methods like cyclic voltammetry. The absorption spectra of these complexes typically exhibit intense metal-to-ligand charge transfer (MLCT) bands in the visible region, which are responsible for their often vibrant colors. The energy of these MLCT bands provides information about the electronic communication between the metal and the ligand. The phenol group can also influence the electronic structure, and its deprotonation can lead to significant shifts in the absorption and emission properties of the complexes.

Complexation Studies with Lanthanide and Other Main Group Metal Ions

The coordination chemistry of this compound is not limited to transition metals. There is growing interest in its complexation with lanthanide and main group metal ions. Lanthanide ions are known for their unique luminescent properties, and ligands that can efficiently sensitize their emission are highly sought after. The aromatic N-heterocyclic structure of this compound makes it a promising candidate for an "antenna" ligand that can absorb light and transfer the energy to the lanthanide ion, leading to characteristic sharp emission bands.

Complexation with main group metals is also an area of exploration. The coordination of this ligand to main group metal ions can lead to the formation of supramolecular architectures with interesting topologies and potential applications in areas such as catalysis and materials science. The flexible coordination behavior of the ligand allows for the accommodation of the varied coordination preferences of these metal ions.

Development of Heterometallic Systems Incorporating this compound

A particularly exciting frontier is the use of this compound to construct heterometallic systems, where two or more different metal ions are incorporated into a single molecular entity. The distinct coordination sites within the ligand—the central tridentate pocket, the peripheral pyrazinyl nitrogens, and the phenolic oxygen—can be selectively targeted by different metal ions based on their coordination preferences (e.g., Hard-Soft Acid-Base principles).

Absence of Documented Catalytic Applications for this compound Metal Complexes

Despite a thorough review of available academic literature, no specific research detailing the catalytic applications of metal complexes derived from the polydentate ligand this compound has been identified. Consequently, the requested article sections on its use in homogeneous and heterogeneous catalysis cannot be substantiated with direct research findings.

The search for documented applications of this compound in non-biological or clinical catalysis, including specific organic transformations and its use as a precursor for heterogeneous catalysts, did not yield any relevant studies. The existing body of scientific literature does not appear to cover the catalytic activity of metal complexes formed with this particular ligand.

While the broader class of compounds to which this compound belongs, namely those containing terpyridine and related polypyridyl frameworks, is known for its extensive coordination chemistry and has been explored in various catalytic systems, this specific derivative with pyrazinyl and phenolic functional groups has not been the subject of such investigations according to the available data.

Therefore, information regarding its potential efficacy in homogeneous catalysis for organic transformations or its utility as a heterogeneous catalysis precursor is not available in the public domain. There are no detailed research findings, data tables, or specific examples of its use in these contexts to report.

It is important to note that the absence of published research does not definitively preclude the possibility of such applications but indicates that this specific area of its coordination chemistry remains unexplored or at least un-published in the accessible scientific literature.

Computational Chemistry and Theoretical Investigations of 4 2,6 Di Pyrazin 2 Yl Pyridin 4 Yl Phenol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol, these methods would reveal how the arrangement of its atoms dictates its stability, reactivity, and photophysical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and properties of a molecule in its ground state. A typical DFT study on this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, a variety of ground-state properties can be calculated. Key among these are the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) moiety, while the LUMO would likely be distributed across the electron-deficient 2,6-di(pyrazin-2-yl)pyridine (B6309382) (dppy) core. This separation is characteristic of a donor-π-acceptor system.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, providing an initial estimate of the molecule's electronic excitation energy and chemical reactivity. A smaller gap generally implies that the molecule can be more easily excited. Studies on related dppy compounds show they are strong electron acceptors, which would contribute to a relatively low-lying LUMO and influence the energy gap. nih.govresearchgate.net

Other properties derived from DFT include the molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions, and natural bond orbital (NBO) analysis, which provides insights into charge distribution and intramolecular bonding.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound This table is illustrative and contains representative data that would be expected from a DFT calculation.

| Property | Value | Description |

| Total Energy | -1152.34 Hartrees | The total electronic energy of the molecule in its optimized geometry. |

| HOMO Energy | -5.89 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| LUMO Energy | -2.15 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| HOMO-LUMO Gap | 3.74 eV | Energy difference between HOMO and LUMO, related to electronic excitation energy. |

| Dipole Moment | 4.52 Debye | A measure of the overall polarity of the molecule. |

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method models the molecule's response to time-varying electromagnetic fields, allowing for the prediction of its electronic absorption spectrum (UV-Visible spectrum).

TD-DFT calculations would identify the energies of vertical electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). For each transition, the calculation yields the excitation energy (often expressed in nm) and the oscillator strength, which corresponds to the intensity of the absorption peak.

Analysis of the molecular orbitals involved in these transitions reveals their nature. For this compound, the lowest energy transition (S₀ → S₁) is anticipated to be an intramolecular charge-transfer (ICT) event, where an electron is promoted from the HOMO (on the phenol donor) to the LUMO (on the dppy acceptor). researchgate.net Higher energy transitions would likely correspond to localized π-π* transitions within the aromatic ring systems. Compared to analogous terpyridine compounds, the dppy core's stronger electron-accepting nature is expected to result in lower-energy (red-shifted) charge-transfer absorption bands. nih.gov

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound This table is illustrative and contains representative data that would be expected from a TD-DFT calculation.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

| S₀ → S₁ | 385 | 0.75 | HOMO → LUMO (92%) | Intramolecular Charge-Transfer (ICT) |

| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO (75%) | Mixed ICT / π-π |

| S₀ → S₃ | 275 | 0.98 | HOMO → LUMO+1 (88%) | π-π (dppy localized) |

Conformational Analysis and Molecular Dynamics Simulations

While DFT provides a static picture of the most stable structure, molecules are dynamic entities. Conformational analysis would explore the potential energy surface of this compound by systematically rotating the single bonds connecting the phenol, pyridine (B92270), and pyrazine (B50134) rings. This analysis reveals the energy barriers between different rotational isomers (conformers) and identifies the most favorable spatial arrangements. Due to potential steric hindrance, a completely planar structure is unlikely; instead, the rings are expected to be twisted relative to one another by small dihedral angles. redalyc.org

Molecular Dynamics (MD) simulations would provide a more sophisticated view of the molecule's behavior over time. By simulating the movements of all atoms according to the principles of classical mechanics, MD can model how the molecule flexes, bends, and interacts with its environment (e.g., solvent molecules) at a given temperature. Such simulations are crucial for understanding how molecular shape fluctuates under realistic conditions, which can impact its ability to bind to metal ions or other molecules.

Theoretical Modeling of Ligand-Metal Interactions and Coordination Geometries

The 2,6-di(pyrazin-2-yl)pyridine scaffold is a classic N,N,N-tridentate chelating ligand, meaning it can bind to a metal ion through its three central nitrogen atoms. researchgate.net Theoretical modeling, typically using DFT, is an invaluable tool for investigating the formation and properties of metal complexes involving this compound.

Calculations can be performed on complexes such as [M(L)₂]²⁺ (where L is the ligand and M is a transition metal like Fe(II) or Ru(II)). These models would predict the preferred coordination geometry (typically octahedral), bond lengths, and bond angles between the metal and the ligand's nitrogen atoms. Furthermore, the calculations can determine the binding energy, indicating the thermodynamic stability of the complex. Analysis of the electronic structure of the resulting complex would reveal how the ligand and metal orbitals mix, leading to new properties such as metal-to-ligand charge-transfer (MLCT) transitions, which are often responsible for the vibrant colors of transition metal complexes. nih.gov

Prediction of Spectroscopic Signatures and Their Correlation with Electronic Structure

Computational chemistry allows for the direct prediction of various spectroscopic signatures, which can then be compared with experimental data for validation. Beyond the UV-Vis spectra from TD-DFT, DFT calculations can predict vibrational frequencies. These computed frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra and can be assigned to specific molecular motions (e.g., C=N stretching, C-H bending).

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated. By predicting the ¹H and ¹³C chemical shifts for the molecule, researchers can correlate them with the electronic environment of each atom. For example, the calculations would show how the electron-withdrawing nature of the pyrazine rings affects the chemical shifts of nearby protons compared to those on the phenol ring. These predictions are vital for interpreting experimental spectra and confirming the molecular structure.

Computational Exploration of Reaction Mechanisms

Computational methods are powerful tools for exploring the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling both its synthesis and its complexation with metal ions.

The synthesis of dppy ligands is often achieved through a Kröhnke-type condensation reaction. researchgate.net A computational study could map the entire reaction pathway, identifying the structures of all intermediates and transition states. By calculating the energy of each species along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy for each step, allowing chemists to identify the rate-determining step and understand how reaction conditions could be optimized to improve the yield.

Similarly, the mechanism of metal complexation can be modeled. This would involve simulating the approach of a solvated metal ion to the ligand, the stepwise displacement of solvent molecules, and the sequential formation of the coordinate bonds with the ligand's nitrogen atoms, providing a dynamic picture of how the stable complex is formed.

Supramolecular Chemistry and Self Assembly of Systems Involving 4 2,6 Di Pyrazin 2 Yl Pyridin 4 Yl Phenol

Postulated Non-Covalent Interactions Governing Supramolecular Assembly

Based on the functional groups present in 4-(2,6-di(pyrazin-2-yl)pyridin-4-yl)phenol, it is possible to hypothesize the types of non-covalent interactions that would likely direct its self-assembly.

Hypothetical Design and Formation of Self-Assembled Supramolecular Architectures

The strategic placement of nitrogen atoms in the pyridine (B92270) and pyrazine (B50134) rings makes this compound an intriguing candidate as a ligand for coordination-driven self-assembly.

Potential for Coordination-Driven Self-Assembly into Discrete Metallo-Supramolecular Cages and Helicates

The tridentate-like arrangement of nitrogen atoms in the 2,6-di(pyrazin-2-yl)pyridine (B6309382) core suggests that this molecule could coordinate with metal ions to form discrete, well-defined structures. Depending on the coordination geometry of the metal ion and the stoichiometry of the reaction, the formation of metallo-supramolecular cages or helicates could be envisioned. These structures are of significant interest for their potential applications in catalysis, molecular recognition, and materials science.

Theoretical Assembly into Extended Polymeric Structures

It is also conceivable that this compound could act as a building block for extended coordination polymers or as a precursor for metal-organic frameworks (MOFs). The nitrogen-rich heterocyclic system provides multiple coordination sites, which, when combined with appropriate metal linkers, could lead to the formation of one-, two-, or three-dimensional polymeric networks. The properties of such materials would be highly dependent on the choice of metal and the resulting network topology.

Prospective Host-Guest Chemistry Applications

Were systems based on this compound to form discrete cages or porous networks, they would be prime candidates for exploration in host-guest chemistry. The internal cavities of such structures could potentially encapsulate smaller guest molecules, leading to applications in areas such as chemical sensing, drug delivery, and separations. The nature of the host-guest interactions would be dictated by the size, shape, and chemical properties of the cavity and the guest molecule.

Dynamic Supramolecular Systems and Stimuli-Responsiveness

The molecular architecture of this compound, featuring a central pyridine ring flanked by two pyrazinyl groups and a phenol (B47542) moiety, provides multiple sites for non-covalent interactions. These interactions are fundamental to the formation of dynamic supramolecular assemblies that can respond to external stimuli. The nitrogen atoms in the pyridine and pyrazine rings can act as hydrogen bond acceptors or coordinate with metal ions. The hydroxyl group of the phenol can serve as a hydrogen bond donor. The aromatic rings are capable of engaging in π-π stacking interactions.

The dynamic nature of these non-covalent bonds allows for the reversible formation and dissociation of larger supramolecular structures. This reversibility is the key to creating stimuli-responsive materials. A change in the environment, such as a shift in pH, temperature, or the introduction of a specific chemical species, can alter the strength and nature of these interactions, leading to a macroscopic change in the material's properties.

For instance, the protonation or deprotonation of the nitrogen atoms in the heterocyclic rings or the phenolic hydroxyl group upon a change in pH would significantly modify the molecule's electronic properties and its ability to form hydrogen bonds. This could, in turn, trigger the assembly or disassembly of a supramolecular structure. Similarly, temperature changes can affect the delicate balance of non-covalent forces, potentially leading to phase transitions or changes in the aggregation state.

While specific experimental data for this compound is not available, research on similar polypyridine systems demonstrates the feasibility of creating such dynamic and responsive materials. For example, related terpyridine derivatives have been shown to form metallosupramolecular polymers that exhibit stimuli-responsive behavior.

Further research is necessary to fully elucidate the potential of this compound in the field of dynamic supramolecular chemistry and to explore its applications in areas such as smart materials, sensors, and drug delivery systems.

Advanced Materials Science Applications of 4 2,6 Di Pyrazin 2 Yl Pyridin 4 Yl Phenol and Its Coordination Complexes Non Clinical Focus

Exploration as Components in Organic Electronic Materials

Detailed investigations into the role of 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol and its coordination complexes as precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or their specific charge transport properties in molecular architectures have not been extensively reported. The potential for such applications is often inferred from studies on analogous compounds. For instance, the structural similarity to 4'-aryl substituted terpyridines suggests that this compound could form coordination complexes with various transition metals, a property that is fundamental to the development of new materials for photovoltaics and LEDs. redalyc.org However, without specific experimental data, any discussion on its performance in these areas would be speculative.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

There is currently no specific literature detailing the fabrication and performance of OLED or OPV devices utilizing This compound or its metal complexes as a primary component. Research on related pyrazine-containing ligands and their metal complexes has demonstrated their potential in electroluminescent devices, but direct data for the compound is absent. nih.govresearchgate.netrsc.org

Charge Transport Properties in Molecular Architectures

The charge transport properties of This compound have not been specifically characterized in published research. Understanding these properties is crucial for designing efficient organic electronic devices. Computational studies on similar terpyridine-based molecules have been used to predict their electronic structure and potential for charge transport, but such data for the specific compound of interest is not available. redalyc.org

Application in Sensor Technologies

The application of This compound and its complexes in sensor technologies for the detection of non-biological ions or small molecules, as well as for environmental monitoring, is an area that remains to be explored in detail. The nitrogen-rich structure of the dipyrazinylpyridine core suggests a strong potential for coordination with metal ions, which is a key principle in the design of chemosensors. mdpi.com

Chemo-Responsive Materials for Ion or Small Molecule Detection (Excluding Biological Analytes)

No specific studies have been found that detail the use of This compound or its coordination complexes as chemo-responsive materials for the detection of non-biological ions or small molecules. Research on analogous terpyridine derivatives has shown their capability to act as fluorosensors for various metal ions, but this has not been extended to the specific compound .

Design of Optical Probes for Environmental Monitoring (Excluding Biological Sensing)

While there is a growing interest in developing optical probes for environmental monitoring, there is no available research that specifically employs This compound for this purpose. The development of such probes often relies on the luminescent properties of the compound and its response to specific environmental pollutants.

Development of Photoactive and Luminescent Materials

The development of photoactive and luminescent materials is a significant area of research for compounds with extended π-conjugated systems like This compound . The photophysical properties of this compound and its metal complexes are expected to be of interest. The absorption and emission characteristics of a related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, have been studied, revealing an intense absorption band around 286 nm and a weaker long-wavelength absorption between 330–410 nm, which is assigned to an intraligand charge transfer transition. redalyc.org Similar properties could be anticipated for This compound , but specific experimental data is lacking.

Platinum(II) complexes of 2,6-di(pyrid-2-yl)pyrazine have been shown to exhibit interesting photophysical properties, including thermochromic behavior, which highlights the potential of this ligand scaffold in creating responsive materials. nih.gov However, direct studies on the phenol-substituted derivative are not available.

Photophysical Characterization for Light-Emitting Applications

The photophysical properties of ligands based on the 2,6-di(pyrazin-2-yl)pyridine (B6309382) (dppy) framework are of significant interest for developing new light-emitting materials. The substitution of peripheral pyridine (B92270) rings in terpyridine-like structures with other heterocycles, such as pyrazine (B50134), can fine-tune the excited-state and physical properties of the resulting transition metal complexes. researchgate.net The dppy core acts as an effective electron acceptor, and when combined with an electron-donating group like a phenol (B47542) at the 4-position of the central pyridine ring, it creates a donor-acceptor system. This architecture is conducive to intramolecular charge transfer (ICT) transitions, which are fundamental to the photophysical behavior of these molecules. researchgate.net

Complexes of dppy derivatives with transition metals, such as platinum(II), often exhibit metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) absorption bands. nih.gov For instance, platinum(II) complexes with dppy ligands show absorption bands at lower energies compared to their analogous terpyridine (tpy) counterparts. nih.gov This is attributed to the stronger electron-accepting nature of the dppy ligand, which stabilizes its π* orbital and reduces the energy gap for the charge transfer transition. nih.gov The emission properties are also highly dependent on the molecular structure and environment. A decrease in fluorescence quantum yield with increasing solvent polarity has been observed in related systems, a phenomenon attributed to the transition from an ICT state to a twisted intramolecular charge transfer (TICT) state. researchgate.net

While specific data for this compound is not extensively detailed in the available literature, the properties of analogous compounds provide insight into its expected behavior. The table below summarizes the photophysical data for related platinum(II) dppy complexes, illustrating the influence of different ancillary ligands on their absorption characteristics.

| Complex | Absorption Maxima (λ_max) in CH3CN (nm) | Type of Transition | Reference |

| Platinum(II) 2,6-(dipyrid-2-yl)pyrazine with Phenylacetylene Ligand | 421 | MLCT/LLCT | nih.gov |

| Platinum(II) 2,6-(dipyrid-2-yl)pyrazine with Thiophenylacetylene Ligand | 429 | MLCT/LLCT | nih.gov |

| Platinum(II) 2,6-(dipyrid-2-yl)pyrazine with Pyrenylacetylene Ligand | 460 | MLCT/LLCT | nih.gov |

| Platinum(II) 2,6-(dipyrid-2-yl)pyrazine with N,N-dimethylaniline Ligand | 511 | MLCT/LLCT | nih.gov |

These platinum complexes have been developed for use in organic light-emitting diodes (OLEDs), where they function as phosphorescent emitters. mdpi.com The dppy ligand and its derivatives are instrumental in tuning the emission color and facilitating charge carrier injection and transport within the device layers. mdpi.com

Energy Transfer and Photosensitization Mechanisms

The donor-acceptor structure inherent in this compound is central to its utility in energy transfer and photosensitization. The phenol group acts as an electron donor, while the dppy core serves as the electron acceptor. Upon photoexcitation, an intramolecular charge transfer (ICT) can occur, where an electron is delocalized from the phenol unit to the dppy moiety. researchgate.net This ICT state is crucial for mediating energy transfer processes. In related aryl-terpyridine systems, ICT from an aryl unit to the terpyridine acceptor has been clearly evidenced. researchgate.net

This charge-separated excited state can act as a photosensitizer. Photosensitizers are molecules that, after absorbing light, can transfer the absorbed energy to another molecule. For example, porphyrin-based metal complexes containing pyrazine have been studied for their ability to generate singlet oxygen, a highly reactive species. researchgate.netmdpi.com A study on a cadmium(II) porphyrin complex with a pyrazine ligand showed that while the free-base porphyrin was the most efficient at producing singlet oxygen, the coordination of the metal and the pyrazine ligand modulated this property. researchgate.net The ICT character of this compound and its complexes could similarly be harnessed to sensitize reactions, such as the generation of reactive oxygen species for photocatalysis or photodynamic applications. The efficiency of such processes would depend on the lifetime of the ICT state and the energy levels of the donor and acceptor molecules involved.

Role in Advanced Catalytic Systems

The unique electronic and coordination properties of this compound and its complexes make them suitable for various catalytic applications. The nitrogen atoms in the pyridine and pyrazine rings provide multiple coordination sites for metal ions, which can act as the active centers for catalysis.

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue. researchgate.netresearchgate.net The phenol group in this compound provides a convenient anchor for such immobilization.

An effective method for heterogenization is the formation of a covalent bond between the ligand and the support. The hydroxyl (-OH) group of the phenol can be used to graft the molecule onto supports like silica (B1680970) (SiO₂) or functionalized polymers. nih.gov For example, the ligand could be reacted with a modified silica surface through condensation reactions. Once the ligand is anchored, it can be metalated to create the active catalytic species. This approach creates a supported catalyst that combines the high selectivity and activity of a homogeneous catalyst with the ease of separation of a heterogeneous one. researchgate.net This strategy has been successfully applied to various transition metal catalysts for olefin polymerization, demonstrating enhanced stability and control over the product's properties. researchgate.netnih.gov

The electron-deficient nature of the pyrazine rings makes the dppy ligand system particularly interesting for photocatalysis and electrocatalysis. In photocatalysis, a material uses light energy to drive a chemical reaction. Coordination polymers based on a ligand similar to the subject compound have been investigated for the photodegradation of organic dyes. researchgate.net Metal complexes with pyrazine-containing ligands have also been shown to be effective photocatalysts for degrading pollutants under visible light irradiation. researchgate.netrsc.org The mechanism often involves the photogenerated electron-hole pairs, where the ligand's electronic structure helps to inhibit their rapid recombination, thereby enhancing catalytic efficiency. rsc.org

In electrocatalysis, the compound or its complexes can facilitate electron transfer reactions at an electrode surface. The substitution of pyridine with electron-withdrawing pyrazine groups has a significant impact on the redox properties of the corresponding metal complexes. mdpi.com Studies on cobalt complexes have shown that for each pyrazine group added to a macrocyclic ligand, the Co(II)/Co(I) reduction potential shifts anodically (becomes less negative), making the complex easier to reduce. mdpi.com This tunability of redox potentials is highly desirable for designing catalysts for specific reactions, such as the hydrogen evolution reaction or CO₂ reduction. Coordination polymers derived from a dppy-based ligand have demonstrated performance in the electrocatalytic reduction of hydrogen peroxide. researchgate.net

Integration into Polymeric and Hybrid Material Systems

The ability of this compound to act as a versatile building block, or "tecton," allows for its integration into a variety of extended structures like coordination polymers and other hybrid materials.

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. nih.gov The dppy ligand, with its multiple nitrogen donor sites, can coordinate to metal centers in various ways, acting as a bridge between them to form one-, two-, or three-dimensional networks. mdpi.com The specific structure of the resulting polymer can be influenced by factors such as the choice of metal ion, the counter-anion, and the presence of solvent molecules, which can participate in hydrogen bonding. mdpi.com For example, nickel(II) complexes of a related ligand, N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, formed different supramolecular architectures depending on the anion present (perchlorate vs. nitrate). mdpi.com These materials can exhibit interesting properties like porosity, which is relevant for gas storage and separation, or spin-crossover behavior. nih.gov

The phenol group offers an additional route for integration into hybrid organic-inorganic materials. It can be incorporated into organic polymers via polymerization reactions, creating macromolecules with pendant metal-coordinating sites. Subsequent metalation can yield metallopolymers with applications in sensing, catalysis, or as light-emitting materials. The functionalization of terpyridine-based structures, for example, is a widely explored strategy for creating multicomponent systems with tailored photochemical and photophysical properties. redalyc.orgresearchgate.net

Future Research Horizons for this compound: An Exploration of Emerging Paradigms

The polypyridyl ligand, this compound, represents a sophisticated molecular architecture with significant potential across various scientific domains. Its unique electronic properties, stemming from the electron-deficient pyrazine rings combined with the central pyridine and the functional phenol group, make it a compelling candidate for advanced applications. This article explores the future research directions and emerging paradigms that are set to define the next wave of innovation for this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step coordination-driven reactions. A common approach involves coupling pyrazine and pyridine precursors under hydrothermal conditions (e.g., 120–150°C) using ZnCl₂ as a metal source, yielding binuclear complexes . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF/water mixtures), and reaction duration. For derivatives, Suzuki-Miyaura cross-coupling can introduce aryl substituents, monitored by TLC and purified via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., pyrazine protons at δ 8.5–9.0 ppm) and compare with simulated spectra from DFT calculations .

- FTIR : Identify phenolic -OH stretches (~3200–3400 cm⁻¹) and pyrazine C=N vibrations (~1600 cm⁻¹) .

- X-ray diffraction : Resolve molecular geometry and hydrogen-bonding networks (e.g., orthorhombic Pbca space group) . Cross-validate with elemental analysis for purity.

Q. How is single-crystal X-ray diffraction applied to determine its molecular structure, and what challenges arise during refinement?

Single-crystal X-ray data are collected at 100–298 K using Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines structures via least-squares minimization, but challenges include:

Q. What electrocatalytic applications have been explored using metal complexes derived from this ligand?

The ligand forms Zn(II) complexes that act as electrocatalysts for hydrogen evolution reactions (HER). Cyclic voltammetry (CV) in 0.5 M H₂SO₄ shows overpotentials of ~200 mV vs. RHE, with Tafel slopes (~120 mV/dec) indicating a Volmer-Heyrovsky mechanism. Compare with Pt/C benchmarks to assess efficiency .

Q. How does the phenolic -OH group influence the compound's coordination behavior in metal complexes?

The -OH group participates in hydrogen bonding, stabilizing supramolecular networks (e.g., 2D sheets via O–H···N interactions). In Zn(II) complexes, it remains protonated to avoid deprotonation-induced structural distortion, critical for maintaining fluorescence properties .

Advanced Research Questions

Q. What strategies resolve contradictions between computational modeling and experimental spectroscopic data for this compound?

Discrepancies in IR/NMR predictions vs. experimental data often arise from solvent effects or basis-set limitations. Mitigate by:

Q. How can the SHELX toolkit be employed to address crystallographic disorders in its derivatives?

For disordered pyrazine rings or solvent molecules:

- Split positions : Assign PART commands in SHELXL to model partial occupancies .

- Restraints : Use SIMU/DELU to limit atomic displacement parameter (ADP) variations .

- Twin refinement : For non-merohedral twins, refine twin laws (e.g., -h, -k, l) with BASF parameters .

Q. What methodological considerations are essential when designing heterobimetallic complexes incorporating this ligand?

- Metal compatibility : Use hard-soft acid-base (HSAB) principles—e.g., pair Zn(II) (borderline acid) with Cu(I) (soft acid) .

- Stoichiometry control : Employ stepwise metalation (e.g., add ZnCl₂ before FeCl₃) to prevent competitive binding.

- Characterization : Use XANES to confirm oxidation states and SQUID magnetometry for paramagnetic species .

Q. How do steric effects from pyrazine substituents impact supramolecular assembly in coordination polymers?

Bulky pyrazine groups reduce π-π stacking efficiency, favoring hydrogen-bonded networks. Compare with 4-methylphenyl derivatives: steric hindrance decreases interlayer distances from 3.5 Å to 4.2 Å, altering photoluminescence quantum yields (PLQY) by ~15% .

Q. What advanced analytical approaches validate the compound's role in triplet harvesting for electroluminescent devices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.